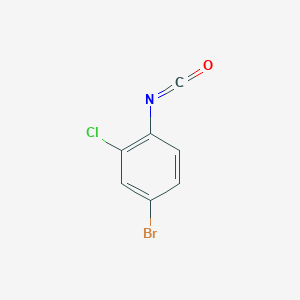

4-Bromo-2-chlorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWBEOZNMPWYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369861 | |

| Record name | 4-Bromo-2-chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-47-1 | |

| Record name | 4-Bromo-2-chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-1-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-chlorophenyl isocyanate chemical properties

An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound (C₇H₃BrClNO) is a halogenated aromatic isocyanate. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the highly reactive isocyanate functional group, makes it a valuable and versatile building block in organic synthesis. Its primary utility lies in its ability to act as a linker or to introduce the 4-bromo-2-chlorophenyl moiety into larger molecules. This is particularly relevant in the field of medicinal chemistry, where halogenated aromatic groups are frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, binding affinity, and lipophilicity.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical reagent are critical for its appropriate use and for the design of experimental protocols. The physicochemical characteristics of this compound are summarized below.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| CAS Number | 190774-47-1 | [2],[3],[4] |

| Molecular Formula | C₇H₃BrClNO | [2],[3],[4] |

| Molecular Weight | 232.46 g/mol | [3],[5] |

| Appearance | White to beige solid/powder | [2],[6] |

| Melting Point | 71-76 °C | [2],[3] |

| Purity | Typically ≥95-99% | [2],[4] |

Spectroscopic Data

Spectroscopic analysis is essential for structure verification. For this compound, nuclear magnetic resonance (NMR) data is available. Specifically, ¹H NMR and ¹³C NMR spectra have been recorded, often using CDCl₃ as a solvent.[5][7] This data is crucial for confirming the identity and purity of the compound after synthesis or before use in a reaction.

Synthesis and Purification

Plausible Synthesis Pathway: Phosgenation of 4-Bromo-2-chloroaniline

The most common and industrially relevant method for synthesizing aryl isocyanates is the phosgenation of the corresponding aniline precursor. In this case, this compound would be synthesized from 4-bromo-2-chloroaniline.

The reaction involves treating the aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This process is hazardous due to the extreme toxicity of phosgene and must be conducted with rigorous safety precautions in a well-ventilated fume hood. The reaction typically proceeds through an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product.

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: General Purification

-

Crude Product Isolation : After the reaction is complete, the solvent is typically removed under reduced pressure.

-

Purification Technique : Given its solid nature and defined melting point, recrystallization is a suitable method for purification. A non-polar organic solvent in which the isocyanate has lower solubility at cooler temperatures would be an appropriate choice. Alternatively, for larger scales or if the crude product is an oil, vacuum distillation can be employed, although this is less common for solid isocyanates.

-

Drying and Storage : The purified product must be thoroughly dried under vacuum to remove any residual solvent. Crucially, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, as isocyanates are sensitive to moisture.[6]

Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a chemical linker.

Key Reactions with Nucleophiles

Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, and even water.[8] These reactions are fundamental in polymer chemistry and, more relevantly here, in the synthesis of discrete small molecules for pharmaceuticals.

-

Reaction with Alcohols : Forms carbamates (urethanes).

-

Reaction with Amines : Forms ureas.

These linkages are stable and are common structural motifs in many approved drugs. The ability to connect a molecular fragment (e.g., an alcohol or amine) with the 4-bromo-2-chlorophenyl group via a carbamate or urea bond is a powerful tool for drug discovery scientists.[1]

Caption: Key reaction pathways of this compound.

Safety, Handling, and Storage

Hazard Profile

This compound is a hazardous chemical that requires careful handling.[2] Its primary hazards are:

-

Harmful : Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

-

Irritant : Causes serious irritation to the eyes, skin, and respiratory system.[2][5]

-

Sensitizer : May cause an allergic skin reaction and potentially allergy or asthma symptoms if inhaled.[5][9]

-

Moisture Sensitive : Reacts with water, which can lead to the release of carbon dioxide gas. This can cause sealed containers to pressurize and potentially rupture.[6]

Self-Validating Safety Protocol

Adherence to a strict, self-validating safety protocol is non-negotiable when handling this compound.

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to control airborne levels.[2] A safety shower and eyewash station must be immediately accessible.[2]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[2]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after.

-

Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2][10]

-

-

Handling :

-

Avoid the formation of dust.[2]

-

Wash hands thoroughly after handling.

-

Handle and store under an inert gas like nitrogen or argon.

-

-

Storage :

-

Spill Response :

-

In case of a spill, evacuate the area.

-

Wear full PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material. Do not use water.

-

Collect the material into a suitable container for disposal.[2]

-

-

Disposal :

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[2]

-

References

- Georganics. (2011).

- CookeChem. (n.d.).

- A2B Chem. (n.d.).

- Georganics. (n.d.).

- Sigma-Aldrich. (2022).

- PubChem. (n.d.).

- Cole-Parmer. (n.d.).

- SpectraBase. (n.d.). 4-bromo-2-chloro-1-isocyanatobenzene - Optional[1H NMR] - Spectrum.

- Fisher Scientific. (2025).

- ChemicalBook. (n.d.).

- Alfa Aesar. (2025).

- Fisher Scientific. (2021).

- Cole-Parmer. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Pathare, B., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- NIST. (n.d.).

- ChemicalBook. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Sigma-Aldrich. (n.d.).

- NOAA. (n.d.).

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. georganics.sk [georganics.sk]

- 3. This compound , 0.99 , 190774-47-1 - CookeChem [cookechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

4-Bromo-2-chlorophenyl isocyanate molecular weight

An In-depth Technical Guide to 4-Bromo-2-chlorophenyl Isocyanate: Properties, Synthesis, and Applications

Introduction

This compound is a highly reactive, bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry and drug development. Its utility stems from the electrophilic isocyanate moiety, which serves as a versatile handle for constructing complex molecular architectures, particularly in the synthesis of novel urea and carbamate derivatives. The specific substitution pattern of bromine and chlorine on the phenyl ring provides a unique electronic and steric profile, enabling its use as a specialized building block for creating targeted therapeutic agents and advanced materials. This guide provides a comprehensive overview of its core properties, with a foundational focus on its molecular weight, alongside detailed discussions on its synthesis, reactivity, analytical characterization, and essential safety protocols tailored for a laboratory setting.

Section 1: Core Physicochemical Properties and Molecular Weight

The precise molecular weight of a compound is a fundamental physical constant, critical for stoichiometric calculations in synthesis, quantitative analysis, and characterization by mass spectrometry.

The molecular formula for this compound is C₇H₃BrClNO.[1][2] Its molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 7 × 12.011 amu

-

Hydrogen (H): 3 × 1.008 amu

-

Bromine (Br): 1 × 79.904 amu

-

Chlorine (Cl): 1 × 35.453 amu

-

Nitrogen (N): 1 × 14.007 amu

-

Oxygen (O): 1 × 15.999 amu

Summing these values yields a molecular weight of approximately 232.46 g/mol .[2][3][4][5] This value is the cornerstone for all quantitative work involving this reagent.

Key Property Summary

| Property | Value | Source(s) |

| Molecular Weight | 232.46 g/mol | [2][3][4][5] |

| Molecular Formula | C₇H₃BrClNO | [1][2] |

| CAS Number | 190774-47-1 | [1][2][6] |

| Synonyms | 4-bromo-2-chloro-1-isocyanatobenzene, 2-Chloro-4-bromophenylisocyanate | [3][5] |

| Physical Form | White to beige powder/crystals | [7] |

| Melting Point | 71-76 °C | [4] |

Chemical Structure

The arrangement of the functional groups on the aromatic ring dictates the reagent's reactivity and steric hindrance.

Figure 1. 2D structure of this compound.

Section 2: Synthesis Pathway and Mechanistic Insight

Isocyanates are typically synthesized from their corresponding primary amines. The most established industrial and laboratory method involves the reaction of an amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene. The logical precursor for this compound is therefore 4-bromo-2-chloroaniline.

The choice of the phosgenation route is driven by its efficiency and high yield.[8] The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product.

Figure 2. Conceptual workflow for synthesizing the target isocyanate.

Experimental Protocol (Conceptual)

This protocol is conceptual and requires rigorous safety measures due to the extreme toxicity of phosgene. All work must be conducted in a certified fume hood with appropriate monitoring.

-

Inert Atmosphere Setup: A multi-neck, oven-dried flask is equipped with a mechanical stirrer, condenser (with a gas outlet connected to a scrubber containing NaOH solution), and an addition funnel. The system is purged with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Preparation: 4-bromo-2-chloroaniline is dissolved in a dry, high-boiling inert solvent like chlorobenzene.[9]

-

Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (typically 0-10 °C). The choice to add the phosgene slowly to the amine minimizes side reactions and controls the exotherm.

-

Thermal Elimination: After the initial reaction, the mixture is carefully heated. The temperature is gradually increased to facilitate the elimination of HCl, driving the reaction to completion.[9] The evolution of HCl gas is monitored.

-

Isolation and Purification: Once the reaction is complete (as determined by monitoring techniques like IR spectroscopy to observe the disappearance of amine N-H stretches and the appearance of the N=C=O stretch), the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield the pure isocyanate.

Section 3: Reactivity Profile and Key Synthetic Applications

The synthetic utility of this compound is dominated by the high electrophilicity of the central carbon atom in the isocyanate (-N=C=O) group. This makes it an excellent target for a wide range of nucleophiles.

-

Reaction with Alcohols: Forms carbamates (urethanes), which are stable linkages used in polymer chemistry and as protecting groups.

-

Reaction with Amines: Forms substituted ureas. This reaction is fundamental in medicinal chemistry, as the urea moiety is a common structural motif in biologically active molecules, acting as a rigid hydrogen bond donor/acceptor.

-

Reaction with Water: Isocyanates are moisture-sensitive.[7][10] They react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (4-bromo-2-chloroaniline) and carbon dioxide gas. This reactivity necessitates storage in a dry, inert atmosphere.

Figure 3. Key reactions of the isocyanate functional group.

Section 4: Analytical Characterization

Confirming the identity and purity of this compound requires a multi-technique approach. The expected spectral features are derived from its unique combination of functional groups.

| Technique | Expected Observations | Rationale |

| FTIR Spectroscopy | A very strong, sharp, and characteristic absorption band around 2270-2240 cm⁻¹ . | This peak is indicative of the asymmetric stretching vibration of the -N=C=O group and is a primary diagnostic tool for confirming the presence of the isocyanate functionality. |

| ¹H NMR Spectroscopy | Three distinct signals in the aromatic region (approx. 7.0-7.8 ppm). The signals will exhibit coupling patterns (doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. | The electronic environments of the three aromatic protons are unique due to the different neighboring substituents (Br, Cl, NCO), leading to distinct chemical shifts. |

| ¹³C NMR Spectroscopy | A signal for the isocyanate carbon around 120-130 ppm . Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegativity and resonance effects of the Br, Cl, and NCO substituents. | The unique electronic environment of each carbon atom in the molecule results in a distinct signal. |

| Mass Spectrometry | A complex molecular ion (M⁺) peak cluster around m/z 231, 233, and 235. | The presence of two halogen isotopes, Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), creates a characteristic isotopic pattern that is definitive for confirming the elemental composition. |

Section 5: Safety, Handling, and Storage Protocols

This compound is a hazardous chemical that requires strict handling procedures. It is classified as harmful and an irritant.[3][6] Chronic exposure to isocyanates can lead to respiratory and skin sensitization.[7][11]

Mandatory Safety and Handling Workflow

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6] Work must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Moisture Avoidance: This compound is highly moisture-sensitive.[7][10] Use oven-dried glassware and handle under an inert atmosphere (Nitrogen or Argon) whenever possible. Isocyanate reactions with ambient moisture can generate CO₂ gas, leading to pressure buildup in sealed containers.[7]

-

Dispensing: Weigh the solid compound rapidly. Minimize the time the container is open to the atmosphere. For solution-based work, use syringe techniques to transfer solutions via septa.

-

Spill Management: In case of a spill, do not use water. Absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). The contaminated material should be collected in a labeled, sealable container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6]

-

Inhalation: Move the individual to fresh air immediately.[6]

-

Seek immediate medical attention in all cases of exposure.

-

Storage

Store this compound in a tightly sealed container, preferably under an inert atmosphere. It should be kept in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases.[7][12] Refrigeration is recommended for long-term storage to maintain stability.[7]

Conclusion

This compound is a valuable and specialized reagent for chemical synthesis. A thorough understanding of its fundamental properties, particularly its molecular weight of 232.46 g/mol , is essential for its effective use. Its predictable reactivity, centered on the electrophilic isocyanate group, allows for the controlled formation of urea and carbamate linkages critical to drug discovery and materials science. However, its utility is balanced by significant handling and safety requirements due to its toxicity, irritancy, and moisture sensitivity. By adhering to the rigorous protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this important chemical intermediate.

References

[1] this compound. (n.d.). Retrieved from Google Grounding API. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt9RkSuhxXu6mi0n6iTQ1NxCRKrLSLf-DwchSRzSGy_E_hnLFUTtB3Ht6i7mAgcCXyQFMLyRtNCzwsJjYjJ0fy_v9TjBxnPNvCgu0d3C5jX_tNZmitwTTPbzshLCuEU58E8xrhprEw15s-qYnGDkPYlkih8XQLVA==] [6] this compound | Georganics. (2011). Georganics Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipp2ORJA7lBQPY60h29NkN2cpbElQkTkAoTRIVvydjCZAmDjPmegYMiVCgS_nga5Eok1De7ziAeyzg0DFQgbe8oJ9xo4lM2cIYLqECkoI_4qYL0wcmUStbUSFwg3tH4C1VUWqnBnQBCFJFyeGpBRRoCp7fFOhH-OiSUslYpYEyo9DVJTXn2raL-5iwRJxDkE=] [3] 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPeYUa0A0ktDAPz3XDP4_wuXBh6rOwVjoQfp0moNRdMd4lwjyBqKnpjTxMUna271AHCRJ-kxH3hSZSyDcm1W5DHchUcR2TJkWiVWWG-1x8rbcRZlHiyrCiSocv29LZfGl41MnDk2ZpPIPTBQ==] [2] this compound | CAS 190774-47-1 | SCBT. (n.d.). Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKfMBNDlB2SxnX7FxrcqvVmaUeZSeuyz9pGECjpF8lIa4hdMam7gXJAOFpGPiwjQlo3__jUNbMlrnVZHjKGGPqX93NUtGcmbKmW066TTIZUhMNM424e4Z1RhX98UHf4qzka-pfEihRmcWyxqagresyORP40u43ieaqWy50XKo=] [4] this compound , 0.99 , 190774-47-1 - CookeChem. (n.d.). Cooke Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4koOVTVJv8msoKSTuq8JZEs62SRdxq44pj7Qz4P3w-qWy8OBmM1IsmNaStWrareERGt2nEMmDuFmNeo2ktG7Xy6GEgQONTdav8LImGhahPCQ-Vz9QmVW2ZaJ0UeulQsp4EviC1ZcG5w==] [13] this compound CAS#: 190774-47-1 - ChemicalBook. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYwn-jujYCUBFfQL21aKccwUS4a0VBIoSKgmJhd1V-SQt3UITTcQXYRwE8SRypHZk5SByveP8KPleEK9h8kdiOkH0wGEVUBCY86Wf9xHeq77ZjP3RFZZ72U2DhNh1QP-bXSfRUGyzsBpIe5A7fWU7bHrKS5WoWt8rjkRFTQ4=] [5] this compound - High purity | EN - Georganics. (n.d.). Georganics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHujcSxlELXARIqWm6Ip5bSFS6nV5ttgcffnMrNweFLqBfedOdZJbWNrhG6i7AjGVoPFIyIA6r7hj2QDIJ98Vq6NE71zWfVHCsAbYddUDuZwjhbRLMY782F1TjQlZe8goD0sHY2R9H7uGD-w8Yb1OHy-0vDgB-ZmkoRO8=] [7] Material Safety Data Sheet - 4-Bromophenyl isocyanate - Cole-Parmer. (n.d.). Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzP-rfgnpzlkJaislTet79NbxYhjhvEuT4g9u285FCRRDkGbiWvluBQwWsOhl-4rCIxdC9ITNt9-SE2aC_QNhZ9dw2qP0I2RYJ5onSEoi_eyvy51vAt2Jz8uavSwH2R_6hIgpyeStyExosFMk=] [12] SAFETY DATA SHEET. (2025). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhw4kcF7zM7pIQ3maqCXzWF4_auCMjQp_NXVoiUaFF1Z4WkmBfVLPCOmi8bpMxJmPq1qC7-yBMu-lbPtqoM8nMgElzJMFfev2r2hByEr_CUv2v_dCsnFd3chYN_b6uYYemJOr-hTeaenUkb3ymG4V9VG2DgEKpxUqn97s-kWIdnr0UvGxOYd2hJTxOQ5c1MI8klBVOfKqMsXuL9eZB8omycmzyzgYxLGIj6sQCwZ24TsQZ0zLSza-gNEAlfOXJ8PDkwjNdncFFBOTzP6tQDQavQSxZ6fy5] [11] 4-Bromophenyl isocyanate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJ-SKHldRp6VurNCZVIwMsq127CG319SCAEu8KwJuGvT2RchUd6gn4D0xnbq2FhflQn_XYIyJYljfqJuoeuu4yeVpkEG8GQm3x_I1h_4AxUsrv8wIOadc7SF8LAok-reA4bmkZeLQBUZFI2td2507Yo3Otbo5e6bJ394XJbSnnDzc2di6wAuydg3dHo7QorxMwpR4CJy4lgO-lWFCsG7lNlw26au1EOZiQwFpBW_rh5uwNr5qasYrXNvwBWcmq1MHD30mG7XHygkPTku_-0EpZFpXzRGYVTlr] [14] SAFETY DATA SHEET - Sigma-Aldrich. (2022). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqdF4WMTSf_pMBp0Aujcixzkdp0lF08g6JeMLAX-NxYNZyxpf-IcN80R5f2fzhKYDaQe5qfdwNOn9Y9VD2C6HWr4oTAe3azvwr1HvHxEuJQea58yuuAy6TL8hjLJ6DeYV1EadfAqS9OGG2SRTe5o=] 4-Bromophenyl isocyanate 99 2493-02-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQJxIKjFpXWuMUEM33_AncE6IgCcssC0QfQYETP5_WHHqd_7LLXPsoqBuIU3R9FfYjTF53BUjOTIfIj7FBCNbrpazlsjLOAF22wdXI9OOUGqz5nuB6QzGld85epCUT9oVrkygRSjjz-B5lcnaX2bUas5G] [8] The Chemistry Behind 4-Chlorophenyl Isocyanate: Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFf7ee1cdLaU5quFx7xaOwEfrYGcPbVquxJcSQWV8_wIjuxyDapW5IpTgzQiM6SMfjZQQdfqV-lzti-STbYTTa0BzzMoxIXHmY_hL1XFKp0-xf7KAu-_MalaWBFU4Eob4IwiNWNKg7Rqz0tovc7SP5aREPKs8UqdHz2Ue47Gt9izfNGlcS02I-3wS-eWhHHQL6mT4g7Qhq0Ro6XSYq14paGUvBVWmG_uMfG9_p] [9] Process for the preparation of isocyanates and isothiocyanates. (1969). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS6xFDu-AYQagSQ8OAUj3VtSGciS3ZMzfbWCgitSuAsp1FWkBiDVe5dfa8-1LfZlCjfMJON1CcwiMBvIhSwlSy1Vr9ZPB-7a0TJEduux7S3Ffo0cv4JLpQzoqUDHIQv-0ttclvWzQrhOo=] [15] Synthesis and curing studies of blocked isocyanate based prepolymer. (n.d.). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGScSmQ4dYANL9jtXOh7tDt03ZeckhKUAZxJk2N24INEouBRh7qSwB_iSin2steKSKQH6KrFosaDNKudR2tz3vL-m3TZSmKZDHEzp5r9DTGorByc7Jc3erlg2cKdLUY0YQvrQwKnYSCpGWCD2UhITioD2tZ-zeFuTHzLxqJ6f_OfHMk4g-mXD0k] [10] Material Safety Data Sheet - 4-Chlorophenyl isocyanate - Cole-Parmer. (n.d.). Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCRB_MfWDa4biSZIDTFNhC2ITdvs8jV2BEHE5CtpaYPYFLJ9R_95JHXPVXvPRzcuOQgS4QdUPCOzDiXvwD42hbMIGmIRI8q5TDLdkIO4OAoJ1z5DUqgswEAXEOhY53jdTllulO9k6Cr5r_muk=]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 0.99 , 190774-47-1 - CookeChem [cookechem.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. georganics.sk [georganics.sk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nbinno.com [nbinno.com]

- 9. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound CAS#: 190774-47-1 [m.chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-Bromo-2-chlorophenyl isocyanate structure and synthesis

An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isocyanate: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic isocyanate, a class of compounds distinguished by the highly reactive –N=C=O functional group. This functional group renders the molecule a potent electrophile, making it a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where it serves as a critical building block for constructing complex molecular architectures with desired biological activities. The specific arrangement of chloro and bromo substituents on the phenyl ring provides steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules, such as binding affinity, metabolic stability, and overall efficacy. This guide offers a comprehensive exploration of its structure, detailed synthetic methodologies, and key applications for professionals in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted with three key functional groups: a bromine atom at position 4, a chlorine atom at position 2, and an isocyanate group at position 1. This substitution pattern leads to a unique electronic and steric profile that governs its reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 190774-47-1 | [1][2] |

| Molecular Formula | C₇H₃BrClNO | [1][2][3] |

| Molecular Weight | 232.46 g/mol | [2][3][4] |

| Appearance | Data not consistently available; related compounds are colorless to yellow liquids or crystals. | [5] |

| Melting Point | 71-76 °C | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)N=C=O | [4] |

| InChIKey | QWWBEOZNMPWYQR-UHFFFAOYSA-N | [4] |

Comprehensive Synthesis Methodologies

The synthesis of this compound is primarily achieved through the chemical transformation of its corresponding aniline precursor, 4-bromo-2-chloroaniline. The overall process can be logically divided into two major stages: the synthesis of the aniline precursor and its subsequent conversion to the target isocyanate.

Part 1: Synthesis of the Precursor, 4-Bromo-2-chloroaniline

The synthesis of 4-bromo-2-chloroaniline is a critical prerequisite. A common and instructive laboratory-scale approach involves a multi-step synthesis starting from aniline.[6] This route provides excellent control over the regioselectivity of the halogenation steps.

Causality Behind the Multi-Step Approach: The amino group (–NH₂) in aniline is a powerful activating group for electrophilic aromatic substitution, making direct, selective di-halogenation challenging. To moderate its reactivity and direct the substitution pattern, the amino group is first protected as an acetamido group (–NHCOCH₃). This protection strategy is a cornerstone of aromatic chemistry, preventing polysubstitution and oxidation side reactions.

Experimental Workflow: Aniline to 4-Bromo-2-chloroaniline

Caption: Multi-step synthesis workflow from aniline.

-

Step 1: Acetylation (Protection): Aniline is treated with acetic anhydride. The lone pair on the nitrogen atom attacks the carbonyl carbon of the anhydride, forming acetanilide. This conversion reduces the activating effect of the amino group and provides steric hindrance, favoring para-substitution in the next step.[7]

-

Step 2: Bromination: Acetanilide undergoes electrophilic aromatic substitution with bromine in a suitable solvent like acetic acid. The acetamido group is an ortho-, para-director, but due to steric bulk, the bromine is predominantly introduced at the para position to yield 4-bromoacetanilide.[6]

-

Step 3: Chlorination: 4-Bromoacetanilide is then subjected to chlorination. The existing substituents (acetamido and bromo) direct the incoming chlorine electrophile to the ortho position relative to the activating acetamido group, resulting in 4-bromo-2-chloroacetanilide.[6]

-

Step 4: Deacetylation (Deprotection): The final step is the hydrolysis of the amide bond. This is typically achieved by heating the 4-bromo-2-chloroacetanilide in the presence of acid (e.g., HCl) and ethanol.[8] Subsequent neutralization with a base (e.g., NaOH) yields the free amine, 4-bromo-2-chloroaniline.[8]

Alternative, more direct routes starting from 2-chloroaniline using various brominating agents have also been reported, offering higher atom economy.[9][10][11]

Part 2: Conversion to this compound

With the precursor amine in hand, the pivotal conversion to the isocyanate can be performed. Several methods exist, ranging from classical industrial processes to safer, modern laboratory techniques.

This is the most traditional and industrially scalable method for isocyanate synthesis. It involves the reaction of the primary amine (4-bromo-2-chloroaniline) with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

-

Mechanism: The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates HCl upon heating to form the isocyanate.

-

Trustworthiness & Causality: While highly efficient, this protocol is fraught with extreme hazard. Phosgene is a highly toxic, corrosive gas. Its use necessitates specialized equipment, rigorous safety protocols, and dedicated scrubber systems. Triphosgene, a solid, is often used as a safer alternative for handling, but it decomposes to phosgene in situ, requiring the same level of caution.

Growing concerns over the safety and environmental impact of phosgene have driven the development of alternative, phosgene-free synthetic pathways. The Curtius and Hofmann rearrangements are two of the most prominent and reliable methods.[12]

1. The Curtius Rearrangement

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[13][14] This method is valued for its mild conditions and tolerance of a wide array of functional groups.[13][15]

-

Starting Material: 4-Bromo-2-chlorobenzoic acid.

-

Protocol:

-

Activation: The carboxylic acid is first converted to a more reactive derivative, typically an acid chloride (using SOCl₂ or (COCl)₂) or a mixed anhydride.

-

Azide Formation: The activated acid derivative is reacted with an azide source, such as sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), to form the intermediate 4-bromo-2-chlorobenzoyl azide.[14][16]

-

Rearrangement: The acyl azide is gently heated in an inert solvent. It undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen gas (N₂) is expelled.[13] This concerted mechanism ensures the retention of configuration at the migrating group.[14] The product is the desired this compound.

-

2. The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate.[17][18]

-

Starting Material: 4-Bromo-2-chlorobenzamide.

-

Protocol:

-

N-Bromination: The primary amide is treated with bromine (Br₂) in the presence of a strong base like sodium hydroxide (NaOH). This forms an N-bromoamide intermediate.[17][18]

-

Anion Formation: The base abstracts the remaining acidic proton from the nitrogen to form an N-bromoamide anion.[17]

-

Rearrangement: This anion is unstable and rearranges. The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate intermediate.[17]

-

Self-Validation Note: In the context of the Hofmann rearrangement, the isocyanate is typically not isolated but is immediately hydrolyzed by the aqueous basic conditions to the corresponding amine.[19][20] However, by modifying the reaction conditions (e.g., using non-aqueous solvents and trapping agents), the isocyanate can be utilized in situ or, in some cases, isolated.

-

Caption: Comparison of Curtius and Hofmann pathways to the isocyanate.

Applications in Research and Drug Development

The synthetic value of this compound lies in the reactivity of the –N=C=O group. The central carbon is highly electrophilic and readily attacked by nucleophiles. This reactivity is the foundation of its use as a molecular scaffold.

-

Synthesis of Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas. The urea moiety is a common structural motif in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. It is a key component in many kinase inhibitors and other therapeutic agents.

-

Synthesis of Carbamates (Urethanes): Reaction with alcohols produces carbamates. This reaction is fundamental to the synthesis of polyurethanes in materials science.[21] In drug discovery, it is used to link molecular fragments or to install protecting groups on amines (e.g., Boc and Cbz groups), which are essential for multi-step syntheses.[13]

-

Pharmaceutical Intermediates: Halogenated phenyl rings are prevalent in pharmaceuticals due to their ability to modulate lipophilicity and participate in halogen bonding, enhancing binding to target proteins. For example, the discovery of Macitentan, a dual endothelin receptor antagonist, highlights the importance of bromophenyl-containing structures in modern drug design.[22] this compound is an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.[23]

-

Agrochemicals: Similar to pharmaceuticals, the isocyanate can be used to synthesize novel herbicides and pesticides where the urea or carbamate linkage is crucial for biological activity.[5]

Safety and Handling

As with all isocyanates, this compound must be handled with extreme care in a well-ventilated fume hood.

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers.[24] Inhalation can cause severe irritation, allergic reactions, asthma-like symptoms, and potentially fatal pulmonary edema.[24][25] It is also harmful if swallowed or absorbed through the skin.[26]

-

Irritation: The compound is a strong irritant to the eyes, skin, and respiratory tract.[4][26]

-

Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide gas. This reaction can cause a dangerous pressure buildup in sealed containers.[24] Therefore, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[25]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety glasses, gloves, and protective clothing, is mandatory when handling this reagent.[26] For operations with a risk of aerosol generation, respiratory protection is essential.[25]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and a rich chemistry centered on its reactive isocyanate group. While its synthesis requires careful planning, particularly in the selection of a phosgene-free route like the Curtius rearrangement for laboratory-scale work, its utility in constructing diverse molecular frameworks is undeniable. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling requirements is paramount to leveraging its full potential in the creation of novel and functional molecules.

References

-

Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Bae, Y. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved January 12, 2026, from [Link]

-

Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved January 12, 2026, from [Link]

-

Kaur, N., & Kishore, D. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 12(45), 9069-9080. Retrieved January 12, 2026, from [Link]

-

Georganics. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved January 12, 2026, from [Link]

-

Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 12, 2026, from [Link]

-

Georganics. (2011, January 6). This compound. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Bromophenyl isocyanide. Retrieved January 12, 2026, from [Link]

-

Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved January 12, 2026, from [Link]

-

Chegg.com. (2017, May 2). Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 10). 4-Bromo-2-chloroaniline. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US3444231A - Process for the preparation of isocyanates and isothiocyanates.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. Retrieved January 12, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved January 12, 2026, from [Link]

-

Cambridge Innovation Institute. (n.d.). Drug Discovery Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. This compound , 0.99 , 190774-47-1 - CookeChem [cookechem.com]

- 4. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 8. chegg.com [chegg.com]

- 9. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]

- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 21. aidic.it [aidic.it]

- 22. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 23. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. georganics.sk [georganics.sk]

A Comprehensive Technical Guide to 4-Bromo-2-chloro-1-isocyanatobenzene for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-bromo-2-chloro-1-isocyanatobenzene, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The official IUPAC name for this compound is 4-bromo-2-chloro-1-isocyanatobenzene [1]. This document will cover its fundamental chemical and physical properties, detailed synthesis protocols for both the isocyanate and its aniline precursor, an exploration of its characteristic reactivity, and its significant applications in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to serve as an authoritative resource for leveraging this versatile reagent in modern pharmaceutical research.

Core Compound Identification and Properties

4-Bromo-2-chloro-1-isocyanatobenzene is a disubstituted phenyl isocyanate, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers[2]. The strategic placement of the bromo and chloro substituents, combined with the reactive isocyanate group, makes it a valuable synthon for creating complex molecular architectures.

Nomenclature and Structural Information

-

IUPAC Name: 4-bromo-2-chloro-1-isocyanatobenzene[1]

-

Synonyms: 4-Bromo-2-chlorophenyl isocyanate[1]

-

CAS Number: 190774-47-1[1]

-

Molecular Formula: C₇H₃BrClNO[1]

-

Molecular Weight: 232.46 g/mol [1]

-

SMILES: C1=CC(=C(C=C1Br)Cl)N=C=O

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 4-bromo-2-chloro-1-isocyanatobenzene is presented in the table below. This data is essential for safe handling, reaction planning, and purification.

| Property | Value | Source(s) |

| Physical State | Solid | [3][4] |

| Appearance | White solid | [4] |

| Melting Point | 71 - 72 °C | [4] |

| Molecular Weight | 232.46 g/mol | [1] |

| Exact Mass | 230.90865 Da | [1] |

| Topological Polar Surface Area | 29.4 Ų | [1] |

| GHS Hazard Statements | H302, H315, H317, H319, H334, H335 | [1] |

| Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization | [1] |

Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene and its Precursor

The synthesis of the title compound is most efficiently achieved from its corresponding aniline, 4-bromo-2-chloroaniline. This section details the synthetic protocols for both the aniline precursor and the final isocyanate.

Synthesis of the Precursor: 4-Bromo-2-chloroaniline

The synthesis of 4-bromo-2-chloroaniline can be accomplished via the electrophilic bromination of 2-chloroaniline. The protocol below is adapted from established procedures for the halogenation of anilines[5].

Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloroaniline (1 eq.) and a suitable solvent such as a 9:1 mixture of acetic acid and water[5].

-

Brominating Agent: In a separate beaker, dissolve potassium bromide (0.6 eq.) in water[5].

-

Reaction Execution: While stirring the aniline solution at room temperature (25 °C), slowly add the potassium bromide solution. Subsequently, add an oxidizing agent, such as ZnAl-BrO₃-LDHs (0.9 eq.), portion-wise over 15 minutes[5].

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 4-bromo-2-chloroaniline as a solid[5].

Diagram: Synthesis of 4-Bromo-2-chloroaniline

Caption: Synthetic scheme for the preparation of the aniline precursor.

Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene

The conversion of an aromatic amine to an isocyanate is a cornerstone of industrial and laboratory synthesis. While historically carried out with highly toxic phosgene gas, modern methods often employ safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate)[6]. The following protocol is adapted from general procedures for the synthesis of aryl isocyanates using triphosgene[6].

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloroaniline (1 eq.) in anhydrous dichloromethane.

-

Triphosgene Addition: In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred aniline solution at 0 °C (ice bath).

-

Base Addition: Following the addition of triphosgene, add a solution of a non-nucleophilic base, such as triethylamine (2.2 eq.), in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic strong isocyanate stretch (around 2250-2270 cm⁻¹) and the disappearance of the N-H stretches of the starting amine.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated salts.

-

Purification: The solvent from the filtrate is removed under reduced pressure. To ensure all traces of triphosgene and its byproducts are removed, the residue should be co-evaporated with toluene (3x). The resulting crude 4-bromo-2-chloro-1-isocyanatobenzene is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation or recrystallization.

Diagram: Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene

Caption: Conversion of the aniline precursor to the target isocyanate.

Reactivity and Mechanistic Insights

The synthetic utility of 4-bromo-2-chloro-1-isocyanatobenzene is dominated by the electrophilic nature of the isocyanate functional group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, leading to the formation of stable adducts.

Reaction with Nucleophiles: Formation of Ureas and Carbamates

The most common and synthetically valuable reactions of isocyanates involve nucleophiles such as amines and alcohols.

-

Reaction with Amines (Urea Formation): Primary and secondary amines readily react with isocyanates to form substituted ureas. This reaction is fundamental to the synthesis of many biologically active compounds, including kinase inhibitors like Sorafenib and Regorafenib[7][8][9][10][11][12][13].

-

Reaction with Alcohols (Carbamate Formation): Alcohols react with isocyanates to form carbamates (urethanes). This transformation is crucial for creating protecting groups in organic synthesis and for the production of polyurethanes.

Diagram: General Reactivity of 4-Bromo-2-chloro-1-isocyanatobenzene

Caption: Key reactions of the isocyanate with amine and alcohol nucleophiles.

Application in Drug Development: A Gateway to Kinase Inhibitors

Aryl isocyanates are critical precursors in the synthesis of diaryl ureas, a structural motif present in numerous approved and investigational kinase inhibitors[14][15][16][17][18]. These drugs, such as Sorafenib and Regorafenib, have revolutionized the treatment of various cancers by targeting key signaling pathways involved in tumor growth and angiogenesis[19][20][21].

The synthesis of these complex molecules often involves the coupling of a substituted aniline with a substituted aryl isocyanate. For instance, the synthesis of Regorafenib involves the reaction of an amine with 4-chloro-3-(trifluoromethyl)phenylisocyanate[9][10][11][12][13]. 4-Bromo-2-chloro-1-isocyanatobenzene, with its distinct substitution pattern, serves as a valuable building block for generating novel analogs of these kinase inhibitors. Researchers can utilize this compound to probe the structure-activity relationships (SAR) of the inhibitor's binding pocket, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Diagram: Application in Kinase Inhibitor Synthesis

Caption: Use of the title compound to synthesize diaryl urea cores for kinase inhibitors.

Spectroscopic Characterization

Confirmation of the structure of 4-bromo-2-chloro-1-isocyanatobenzene is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of 4-bromo-2-chloro-1-isocyanatobenzene is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, these protons are in distinct chemical environments.

-

H-3: This proton is ortho to the chlorine and meta to the isocyanate group. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the bromine and meta to the chlorine atom. It will likely be a doublet of doublets.

-

H-6: This proton is ortho to the isocyanate group and meta to the bromine atom. It is expected to appear as a doublet.

The electron-withdrawing nature of the isocyanate, chlorine, and bromine atoms will cause the signals to be downfield shifted compared to unsubstituted benzene.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide further structural confirmation. Key expected signals include:

-

Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 120-140 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative substituents (C-1, C-2, C-4) will be shifted downfield, while the others will appear at relatively upfield positions within the aromatic region (δ 110-150 ppm).

Conclusion

4-Bromo-2-chloro-1-isocyanatobenzene is a highly valuable and versatile chemical intermediate for advanced organic synthesis. Its well-defined reactivity, particularly towards nucleophiles, makes it an ideal building block for creating diverse molecular libraries. Its structural similarity to intermediates used in the synthesis of blockbuster kinase inhibitors underscores its potential in modern drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

-

[4-bromo-N-[(4-chlorophenyl)methyl]aniline. (n.d.). PubChem.]([Link]

Sources

- 1. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloro-1-isocyanatobenzene | CymitQuimica [cymitquimica.com]

- 4. georganics.sk [georganics.sk]

- 5. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20190300484A1 - An improved process for the preparation of regorafenib - Google Patents [patents.google.com]

- 10. US9518020B2 - Process for Regorafenib - Google Patents [patents.google.com]

- 11. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 12. CA3011662A1 - An improved process for the preparation of regorafenib - Google Patents [patents.google.com]

- 13. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Chemistry of 4-Bromo-2-chlorophenyl isocyanate: A Technical Guide to Safety and Hazard Management

For Immediate Release

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, potential hazards, and emergency management related to 4-Bromo-2-chlorophenyl isocyanate (CAS No. 190774-47-1). As a senior application scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.

Introduction: Understanding the Compound

This compound is an aromatic isocyanate, a class of compounds characterized by the highly reactive functional group -N=C=O. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. However, the very properties that make isocyanates useful also render them hazardous. The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles, including water, alcohols, amines, and, critically, biological macromolecules. This reactivity is the basis for its utility and its toxicity.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is paramount. The primary risks stem from its acute toxicity, irritant properties, and its potential as a respiratory and skin sensitizer.

GHS Classification and Health Effects

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards of this compound.

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] | Warning |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] | Danger |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] | Warning |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] | Warning |

Note: The toxicological properties of this compound have not been fully investigated. The GHS classification is based on available data and the known hazards of similar aromatic isocyanates.

Expert Insight: The most significant long-term health risk associated with isocyanates is sensitization.[3] Initial exposure may only cause mild irritation, but subsequent exposures, even at very low concentrations, can trigger a severe allergic reaction, including occupational asthma.[3][4] This is a critical consideration in risk assessment, as there is no safe exposure level for a sensitized individual. The mechanism of sensitization is thought to involve the isocyanate acting as a hapten, binding to endogenous proteins to form a neo-antigen that elicits an immune response.[5]

Physicochemical Hazards

This compound is a moisture-sensitive solid.[2] Contact with water will lead to a reaction that produces an insoluble urea derivative and carbon dioxide gas. This reaction can cause a dangerous pressure buildup in a sealed container.[6]

Thermal Decomposition: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[7] These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen bromide (HBr).

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[3]

-

Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to trained personnel.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.

| PPE Type | Specifications | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated. | Prevents skin contact and absorption. Latex gloves are not recommended due to potential permeability. |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |

| Lab Coat | A flame-resistant lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |

| Respiratory Protection | For operations with a high potential for aerosol or vapor generation, a NIOSH-approved respirator with organic vapor cartridges is required. | Protects against inhalation, the primary route of sensitization. |

Standard Operating Procedure for Handling

-

Preparation: Before starting any work, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is available and in good condition.

-

Dispensing: Weigh and dispense the compound in a chemical fume hood. Use the smallest amount necessary for the experiment.

-

Reaction Setup: Keep all containers tightly closed when not in use. If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.

-

Post-Reaction: Decontaminate all surfaces and equipment that have come into contact with the isocyanate.

-

Waste Disposal: Dispose of all contaminated waste in a designated, labeled, and sealed container according to institutional and local regulations for hazardous waste.

Emergency Procedures: A Step-by-Step Response

In the event of an emergency, a swift and informed response is critical.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill and Fire Management

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully collect the absorbed material into a labeled, open container. Do not seal immediately to allow for the potential release of CO2.

-

Decontaminate the spill area with a suitable decontamination solution (e.g., 5% sodium carbonate solution).

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

-

Fire:

Storage and Waste Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[2] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

Waste Disposal: All waste contaminated with this compound must be treated as hazardous waste. Neutralize small amounts of residual isocyanate by reacting with a decontamination solution before disposal. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Risk Management Workflow

The following diagram illustrates the logical flow for assessing and controlling the risks associated with this compound.

Caption: Risk assessment and control workflow for this compound.

Conclusion

This compound is a potent chemical intermediate that demands rigorous safety protocols. By understanding its inherent hazards, implementing a multi-layered control strategy, and being prepared for emergencies, researchers can mitigate the risks and handle this compound responsibly. A proactive and educated approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

Georganics. (2011). SAFETY DATA SHEET: this compound. [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

-

SATRA. (n.d.). Isocyanates in the workplace. [Link]

-

American Chemistry Council. (n.d.). Emergency Response. [Link]

-

Wisnewski, A. V., & Herrick, C. A. (2005). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. [Link]

-

Alfa Aesar. (2025). 4-Bromophenyl isocyanate - SAFETY DATA SHEET. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. [Link]

-

Health and Safety Authority. (2010). Isocyanates. [Link]

-

Georganics. (n.d.). This compound - High purity. [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]

Sources

- 1. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hsa.ie [hsa.ie]

- 3. safework.nsw.gov.au [safework.nsw.gov.au]

- 4. Isocyanates in the workplace [satra.com]

- 5. researchgate.net [researchgate.net]

- 6. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. georganics.sk [georganics.sk]

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chlorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the pivotal role that versatile chemical intermediates play in the innovation pipeline of both pharmaceutical and agrochemical industries. 4-Bromo-2-chlorophenyl isocyanate is one such building block, whose unique substitution pattern offers a nuanced reactivity profile. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of its chemical behavior, grounded in mechanistic principles and practical insights. Our aim is to empower researchers to harness the full potential of this reagent, enabling the design and synthesis of novel molecules with significant biological impact. This document is built on the pillars of scientific integrity, providing not just protocols, but the rationale behind them, ensuring that every experimental step is a self-validating component of a successful synthesis.

Compound Profile: Physicochemical and Spectroscopic Data

This compound (CAS No. 190774-47-1) is a di-substituted aromatic isocyanate. The presence of two halogen atoms, bromine and chlorine, on the phenyl ring significantly influences its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClNO | [1] |

| Molecular Weight | 232.46 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 71-76 °C | [3] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane, acetone. | [2] |

Synthesis of this compound

Aryl isocyanates are commonly synthesized from the corresponding primary amines via phosgenation or by using phosgene equivalents like triphosgene.[4][5] The synthesis of this compound would typically proceed from 4-bromo-2-chloroaniline.

General Synthetic Protocol using Triphosgene:

Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates HCl to form the isocyanate. The use of a non-nucleophilic base is crucial to neutralize the HCl generated without reacting with the isocyanate product.

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

In a well-ventilated fume hood, a solution of 4-bromo-2-chloroaniline in an inert solvent (e.g., dry toluene) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (typically 0-20 °C).

-

After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Core Reactivity: Nucleophilic Addition Reactions

The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring of this compound further enhances this electrophilicity. However, the ortho-chloro group can exert some steric hindrance, potentially influencing the rate of reaction with bulky nucleophiles.

Reaction with Amines: Synthesis of Urea Derivatives

The reaction of isocyanates with primary or secondary amines is a robust and widely used method for the synthesis of unsymmetrical ureas.[6][7] This reaction is typically fast and proceeds with high yield.

Caption: Formation of a urea derivative.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer from the amine to the isocyanate nitrogen.

Representative Experimental Protocol for Urea Synthesis:

-

Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetone) in a reaction flask under a nitrogen atmosphere.

-

Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.

-

Stir the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by TLC.

-

Upon completion, the urea product, which is often a solid, may precipitate out of the solution and can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reaction with Alcohols: Synthesis of Carbamate Derivatives

The reaction of isocyanates with alcohols yields carbamates (urethanes).[6][8] This reaction is generally slower than the reaction with amines and may require heating or the use of a catalyst.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]

- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 4-Bromo-2-chlorophenyl isocyanate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-chlorophenyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its empirical determination, and emphasize the critical safety measures required when handling this reactive chemical.

Introduction to this compound

This compound is a halogenated aromatic isocyanate with the chemical formula C₇H₃BrClNO.[1][2][3] It exists as a white solid at room temperature with a melting point in the range of 71-76 °C.[1][2] The presence of the highly reactive isocyanate group (-N=C=O) makes it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. However, this reactivity also necessitates careful handling and an understanding of its stability and solubility in different solvent systems. Isocyanates are known to be moisture-sensitive and can react with water to form amines and carbon dioxide.[4] They are also incompatible with alcohols, amines, acids, and strong bases.[5]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.

This compound is a polar molecule due to the presence of electronegative chlorine, bromine, and the isocyanate group. Therefore, it is expected to be more soluble in polar organic solvents. However, the bulky aromatic ring contributes to some nonpolar character, suggesting that it may also have some solubility in less polar solvents.

To systematically investigate the solubility of this compound, a range of organic solvents with varying polarities should be considered. A suggested list of solvents for initial screening is provided in the experimental section.

Quantitative Solubility Data